Thromboxane B1

Vue d'ensemble

Description

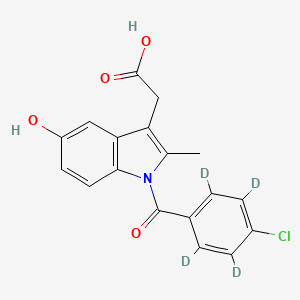

Thromboxane B1 (TXB1) is a member of the thromboxane B (TXB) family . Thromboxane is a type of lipid known as eicosanoids . It is named for its role in blood clot formation (thrombosis) .

Synthesis Analysis

Thromboxane A synthase, an enzyme found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane .Molecular Structure Analysis

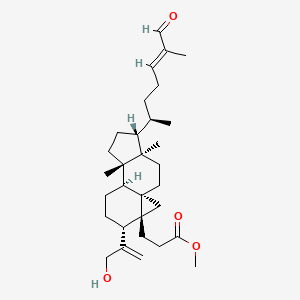

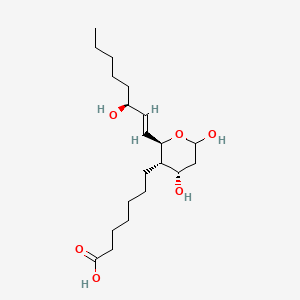

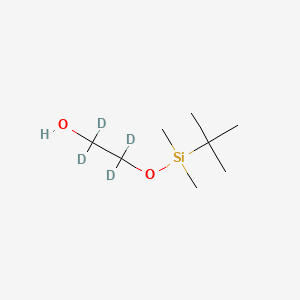

The molecular formula of Thromboxane B1 is C20H36O6 . The average mass is 372.496 Da and the monoisotopic mass is 372.251190 Da .Chemical Reactions Analysis

Thromboxane B1 is a product of the metabolism of dihomo-γ-linolenic acid (DGLA) by cyclooxygenases 1 and 2 (COX-1/COX-2) .Physical And Chemical Properties Analysis

Thromboxane B1 has a density of 1.2±0.1 g/cm3, a boiling point of 577.1±50.0 °C at 760 mmHg, and a flash point of 196.6±23.6 °C . It has 6 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds .Applications De Recherche Scientifique

Immunological Impact : Thromboxane plays a crucial role in modulating immune responses, particularly in organ transplant rejection. It enhances cytotoxic T cell function within transplants, affecting the rejection of MHC-disparate renal allografts (Ruiz et al., 1992).

Cancer Research : In the study of cancer, thromboxane B2 (a derivative of thromboxane B1) has been shown to increase the proliferation of B16 amelanotic melanoma cells. It appears to modulate tumor cell proliferation positively and negatively, potentially impacting tumor growth (Honn & Meyer, 1981).

Radiation-Induced Injury : Thromboxane B2 has been used as an indicator of vascular alteration and tissue viability in radiation-induced cutaneous injury, suggesting its potential as a biomarker in such contexts (Dernell et al., 1994).

Tumor Metastasis : Thromboxane A2 receptor signaling is implicated in facilitating tumor colonization through interactions between platelets, tumor cells, and endothelial cells. This suggests a role for thromboxane in the metastatic process of cancers (Matsui et al., 2012).

Periodontal Disease : Elevated levels of thromboxane B2 have been found in gingival tissue affected by periodontal disease, indicating its involvement in the progression of this condition (Rifkin & Tai, 1981).

Neurological Applications : Thromboxane B2 is formed from endogenous precursors in brain tissue, suggesting its potential role in neurological functions or disorders (Wolfe et al., 1976).

Safety And Hazards

Propriétés

IUPAC Name |

7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWWNLTJCCSAV-VZBVYBAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thromboxane B1 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

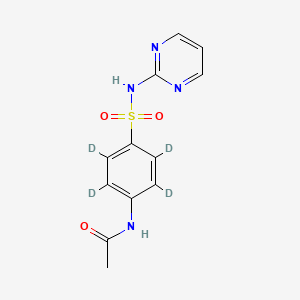

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)

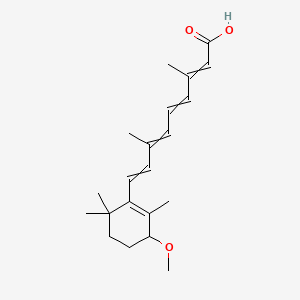

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)